![molecular formula C21H26N4O2 B2798989 N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide CAS No. 1251709-00-8](/img/structure/B2798989.png)
N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs and has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide is not fully understood. However, it is known to function as an NAD+ analog and can activate the NAD+-dependent enzymes, such as sirtuins. Sirtuins play an important role in regulating various cellular processes such as metabolism, inflammation, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of sirtuins, which can lead to increased mitochondrial function, improved glucose metabolism, and reduced inflammation. It has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide in lab experiments include its potential therapeutic applications and its ability to activate sirtuins. However, the limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for the research of N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide. One potential direction is to study its potential therapeutic applications in metabolic disorders such as diabetes and obesity. Another direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on various cellular processes.
In conclusion, this compound is a promising compound that has potential therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. While further research is needed to fully understand its mechanism of action and potential applications, it is clear that this compound is an exciting compound with significant potential in the field of scientific research.
Méthodes De Synthèse
The synthesis of N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide is a multi-step process. The first step involves the synthesis of 3-[(2-methoxybenzyl)amino]-1-pyrrolidine, which is then coupled with nicotinamide to form this compound. The final product is purified using various chromatographic techniques to obtain a pure compound.
Applications De Recherche Scientifique
N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Propriétés
IUPAC Name |
N-cyclopropyl-6-[3-[(2-methoxyphenyl)methylamino]pyrrolidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-27-19-5-3-2-4-15(19)12-22-18-10-11-25(14-18)20-9-6-16(13-23-20)21(26)24-17-7-8-17/h2-6,9,13,17-18,22H,7-8,10-12,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCVKIPVFLTTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[(2-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2798906.png)
![1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea](/img/structure/B2798908.png)
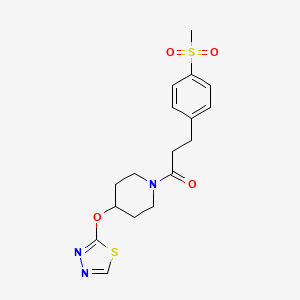

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2798913.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2798915.png)
![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798917.png)
![2-Cyano-N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]pyridine-3-sulfonamide](/img/structure/B2798918.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3-methoxyphenyl)amino)acetic acid](/img/structure/B2798922.png)
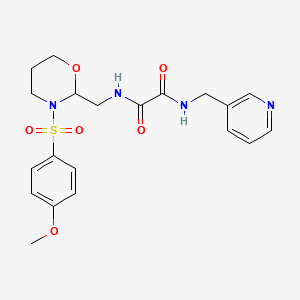
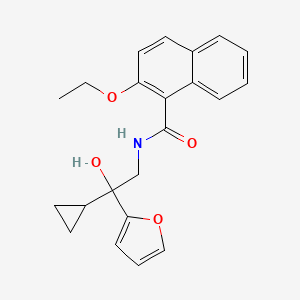
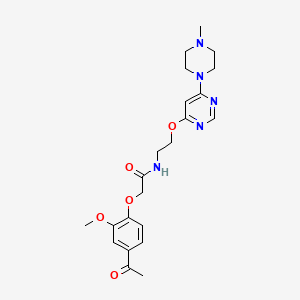
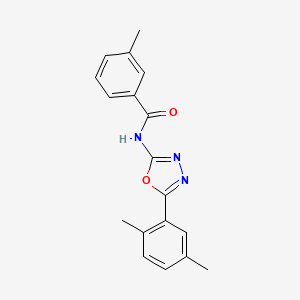
![methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2798929.png)
